Cas no 213542-01-9 (5-Chloro-3-nitro-1H-indole)

5-Chloro-3-nitro-1H-indole is a halogenated nitroindole derivative with significant utility in organic synthesis and pharmaceutical research. Its structure, featuring both chloro and nitro substituents on the indole scaffold, makes it a versatile intermediate for constructing complex heterocyclic compounds. The electron-withdrawing properties of the nitro group enhance reactivity in nucleophilic substitution and reduction reactions, while the chloro group offers further functionalization potential. This compound is particularly valuable in medicinal chemistry for the development of biologically active molecules, including kinase inhibitors and antimicrobial agents. Its high purity and stability ensure consistent performance in synthetic applications, making it a reliable choice for research and industrial use.
5-Chloro-3-nitro-1H-indole structure
5-Chloro-3-nitro-1H-indole structure
Product Name:5-Chloro-3-nitro-1H-indole
CAS No:213542-01-9
MF:C8H5ClN2O2
MW:196.590500593185
MDL:MFCD10574688
CID:242702
PubChem ID:26338195
Update Time:2025-10-21

5-Chloro-3-nitro-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 5-Chloro-3-nitro-1H-indole
    • 1H-Indole,5-chloro-3-nitro-
    • 1H-Indole,5-chloro-3-nitro
    • 3-nitro-5-chloroindole
    • 5-CHLORO-3-NITROINDOLE
    • MFCD10574688
    • DTXSID10649904
    • AKOS006304561
    • COCDVZRHARWGKI-UHFFFAOYSA-N
    • FT-0761622
    • 213542-01-9
    • CS-0449896
    • N10039
    • EN300-199148
    • BS-25440
    • SCHEMBL15792293
    • Z1198275379
    • 5-chloro-3-nitro-indole
    • DB-081356
    • MDL: MFCD10574688
    • Inchi: 1S/C8H5ClN2O2/c9-5-1-2-7-6(3-5)8(4-10-7)11(12)13/h1-4,10H
    • InChI Key: COCDVZRHARWGKI-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)C(=CN2)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 196.00400
  • Monoisotopic Mass: 196.004
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 61.6A^2
  • XLogP3: 2.5

Experimental Properties

  • Density: 1.564
  • Melting Point: 218-220 ºC
  • Boiling Point: 396 ºC
  • Flash Point: 193 ºC
  • PSA: 61.61000
  • LogP: 3.25270

5-Chloro-3-nitro-1H-indole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-Chloro-3-nitro-1H-indole Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:213542-01-9)5-Chloro-3-nitro-1H-indole
Order Number:A931379
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:04
Price ($):291.0
Email:sales@amadischem.com

Additional information on 5-Chloro-3-nitro-1H-indole

Recent Advances in the Study of 5-Chloro-3-nitro-1H-indole (CAS: 213542-01-9) in Chemical Biology and Pharmaceutical Research

The compound 5-Chloro-3-nitro-1H-indole (CAS: 213542-01-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic compound, characterized by a nitro group at the 3-position and a chloro substituent at the 5-position of the indole scaffold, exhibits unique chemical properties that make it a valuable intermediate for the synthesis of biologically active molecules. Recent studies have explored its potential as a building block for novel therapeutic agents targeting various diseases, including cancer, infectious diseases, and neurological disorders.

One of the key areas of research involving 5-Chloro-3-nitro-1H-indole is its role in the development of kinase inhibitors. Kinases are critical enzymes involved in signal transduction pathways, and their dysregulation is often associated with cancer and other proliferative diseases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 5-Chloro-3-nitro-1H-indole exhibit potent inhibitory activity against specific tyrosine kinases, such as EGFR and VEGFR, which are implicated in tumor growth and angiogenesis. The study highlighted the compound's ability to modulate kinase activity through selective binding to the ATP-binding site, offering a promising avenue for the design of next-generation anticancer drugs.

In addition to its applications in oncology, 5-Chloro-3-nitro-1H-indole has also been investigated for its antimicrobial properties. A recent Bioorganic & Medicinal Chemistry Letters publication reported the synthesis of a series of indole-based compounds, including 5-Chloro-3-nitro-1H-indole derivatives, with potent activity against drug-resistant bacterial strains such as MRSA and Pseudomonas aeruginosa. The study emphasized the importance of the nitro and chloro substituents in enhancing the compounds' ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes, thereby providing a foundation for the development of novel antibiotics.

Another noteworthy application of 5-Chloro-3-nitro-1H-indole is its use in the synthesis of fluorescent probes for biomedical imaging. Researchers have exploited the compound's unique electronic properties to design probes that can selectively bind to specific biomolecules, such as DNA or proteins, and emit detectable signals upon interaction. A 2022 study in Chemical Communications showcased the development of a 5-Chloro-3-nitro-1H-indole-based probe for real-time imaging of reactive oxygen species (ROS) in live cells, offering a powerful tool for studying oxidative stress-related diseases like Alzheimer's and Parkinson's.

Despite its promising applications, challenges remain in the optimization of 5-Chloro-3-nitro-1H-indole derivatives for clinical use. Issues such as solubility, bioavailability, and off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies and advanced formulation strategies. Recent advancements in computational chemistry and high-throughput screening have facilitated the identification of optimal derivatives with improved pharmacokinetic profiles, as evidenced by a 2023 European Journal of Medicinal Chemistry article that employed molecular docking and dynamics simulations to predict binding affinities and metabolic stability.

In conclusion, 5-Chloro-3-nitro-1H-indole (CAS: 213542-01-9) represents a versatile scaffold with broad applications in drug discovery and chemical biology. Its unique structural features enable the development of compounds with diverse biological activities, ranging from kinase inhibition to antimicrobial action and biomedical imaging. Ongoing research efforts are expected to further elucidate its potential and overcome existing limitations, paving the way for its translation into clinically viable therapeutics. The continued exploration of this compound underscores its significance in advancing the frontiers of chemical and pharmaceutical sciences.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:213542-01-9)5-Chloro-3-nitro-1H-indole
A931379
Purity:99%
Quantity:1g
Price ($):291.0
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